molecular formula C6H9N3O2 B14667109 5-nitro-2-propyl-1H-imidazole CAS No. 38938-80-6

5-nitro-2-propyl-1H-imidazole

Cat. No.: B14667109
CAS No.: 38938-80-6
M. Wt: 155.15 g/mol
InChI Key: WEILULWUOHZPAJ-UHFFFAOYSA-N
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Description

5-nitro-2-propyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are known for their broad range of chemical and biological properties. The nitro group at the 5-position and the propyl group at the 2-position of the imidazole ring confer unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-propyl-1H-imidazole typically involves the nitration of 2-propylimidazole. This can be achieved by reacting 2-propylimidazole with a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the imidazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-propyl-1H-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Reduction: 5-amino-2-propyl-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

    Oxidation: 5-nitro-2-carboxy-1H-imidazole.

Scientific Research Applications

5-nitro-2-propyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-nitro-2-propyl-1H-imidazole is primarily related to its nitro group. In biological systems, the nitro group can be reduced to reactive intermediates that can damage cellular components such as DNA, proteins, and membranes. This makes the compound effective against certain microorganisms. The molecular targets and pathways involved include DNA, enzymes involved in DNA replication, and cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole antibiotic.

    Tinidazole: Another nitroimidazole with similar antimicrobial properties.

    Ornidazole: Used for its antiprotozoal and antibacterial activities.

Uniqueness

5-nitro-2-propyl-1H-imidazole is unique due to its specific substitution pattern, which can confer different chemical and biological properties compared to other nitroimidazoles. The presence of the propyl group at the 2-position can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

CAS No.

38938-80-6

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

5-nitro-2-propyl-1H-imidazole

InChI

InChI=1S/C6H9N3O2/c1-2-3-5-7-4-6(8-5)9(10)11/h4H,2-3H2,1H3,(H,7,8)

InChI Key

WEILULWUOHZPAJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(N1)[N+](=O)[O-]

Origin of Product

United States

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